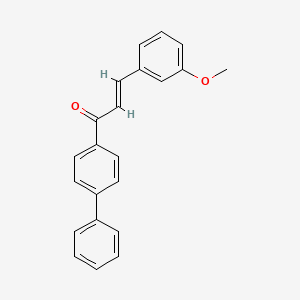

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a methoxy group on one phenyl ring and a biphenyl structure on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-methoxybenzaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.

Major Products:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated ketones and alcohols.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: In biological research, it is studied for its potential antioxidant, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes involved in oxidative stress and inflammation, thereby exerting its antioxidant and anti-inflammatory effects. In cancer research, it is studied for its ability to induce apoptosis and inhibit cell proliferation.

Comparison with Similar Compounds

(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one: Similar structure but with a different substitution pattern.

(2E)-3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Contains additional methoxy groups.

(2E)-3-(3-Hydroxyphenyl)-1-phenylprop-2-en-1-one: Hydroxy group instead of methoxy.

Uniqueness: (2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern and biphenyl structure, which can influence its chemical reactivity and biological activity.

Biological Activity

(2E)-3-(3-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is an organic compound characterized by its unique structure consisting of two phenyl rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory processes.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 282.36 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various molecular targets, leading to significant biological effects:

- Antioxidant Activity : The compound exhibits strong antioxidant properties, which help mitigate oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory potential.

- Anticancer Properties : Research indicates that this chalcone can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of the NLRP3 inflammasome and other signaling pathways associated with cancer progression .

Cytotoxic Effects

A study examining the cytotoxic effects of structurally similar compounds revealed that this compound exhibits significant antiproliferative activity against hormone-dependent breast cancer cell lines (e.g., MCF-7). The compound's effects were not mediated through estrogen receptor interactions, suggesting alternative pathways for its cytotoxicity .

Study 1: Anticancer Activity in MCF-7 Cells

In a study focused on the structure-activity relationship (SAR) of chalcones, this compound demonstrated notable cytotoxicity against MCF-7 cells. The findings indicated that the compound could effectively reduce cell viability at specific concentrations without activating estrogen receptors, highlighting its potential as a non-hormonal therapeutic agent for breast cancer treatment .

Study 2: Anti-inflammatory Mechanisms

Another study investigated the anti-inflammatory properties of this chalcone in models of acute inflammation. The results showed that treatment with this compound led to a significant reduction in inflammatory markers such as IL-6 and TNF-alpha. This suggests that the compound could be beneficial in managing inflammatory diseases through its inhibitory effects on pro-inflammatory signaling pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar chalcones is useful:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (2E)-3-(4-Methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one | Contains a methoxy group at a different position | Similar anticancer activity but different potency |

| (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-phenylenone) | Additional methoxy group | Enhanced antioxidant activity |

| (2E)-3-(3-Hydroxyphenyl)-1-(4-phenylenone) | Hydroxy group instead of methoxy | Altered pharmacological profile |

Properties

IUPAC Name |

(E)-3-(3-methoxyphenyl)-1-(4-phenylphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c1-24-21-9-5-6-17(16-21)10-15-22(23)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-16H,1H3/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJBCJPEFFVHRM-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.